molecular formula C20H20ClNO3 B1655778 Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- CAS No. 42018-56-4

Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)-

Cat. No.: B1655778
CAS No.: 42018-56-4
M. Wt: 357.8 g/mol
InChI Key: KJECDWXETQDEHF-UHFFFAOYSA-N
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Description

Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- is a chemical compound with the molecular formula C20H20ClNO3. It is a derivative of piperidine, a heterocyclic organic compound . Piperidine derivatives are known to exhibit a wide range of biological activities and are used in the production of various drugs .


Synthesis Analysis

While specific synthesis methods for Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- were not found, piperidine derivatives are generally synthesized through various chemical reactions involving the piperidine nucleus . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- consists of a piperidine ring attached to a phenyl group . The molecular weight of this compound is 357.8 g/mol.

Safety and Hazards

The safety data sheet for a similar compound, 4-(4-chlorobenzoyl)piperidine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. .

Properties

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3/c21-17-8-4-15(5-9-17)20(24)16-6-10-18(11-7-16)25-14-19(23)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJECDWXETQDEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962164
Record name 2-[4-(4-Chlorobenzoyl)phenoxy]-1-(piperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42018-56-4
Record name Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042018564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(4-Chlorobenzoyl)phenoxy]-1-(piperidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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